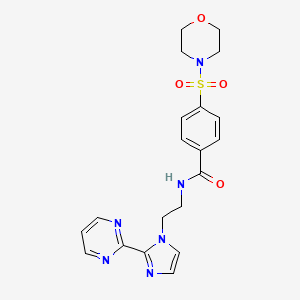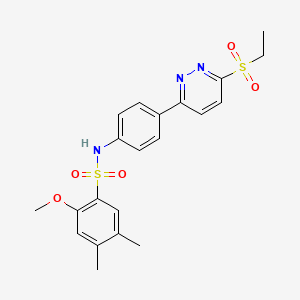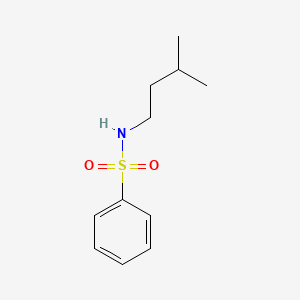
3-溴-2-氯-4-(二氟甲氧基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is an organic compound with the molecular formula C6H3BrClF2NO . It is a colorless or pale yellow solid .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” consists of a pyridine ring with bromo, chloro, and difluoromethoxy substituents . The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for a similar molecule using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is a solid at room temperature . It has a molecular weight of 258.45 . The compound is stored in an inert atmosphere at 2-8°C .
科学研究应用
Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, which include compounds like 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine, are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Use in the Pharmaceutical Industry
Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in the Veterinary Industry
Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Building Block in the Formation of C−N Bond
2-Bromopyridine, a compound similar to 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine, is used as a building block in the formation of C−N bond by various cross-coupling reactions .
Reactant in Negishi Cross-Coupling Reaction
2-Bromopyridine is also used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
Reactant in the Synthesis of 2′-Pyridyldifluoroacetate
2-Bromopyridine is used as a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
Synthesis of Acetylenic Dipyridone
3-Bromo-2-chloropyridine may be used to synthesize acetylenic dipyridone .
Synthesis of 3-Ethynyl-2-(phenylmethoxy)-pyridine Nemertelline
3-Bromo-2-chloro-4-(difluoromethoxy)pyridine may be used to synthesize 3-ethynyl-2-(phenylmethoxy)-pyridine nemertelline .
安全和危害
“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
作用机制
The bromo, chloro, and difluoromethoxy groups on the pyridine ring can potentially interact with various biological targets, but the exact targets and mode of action would depend on the specific context of the biological system being studied. The compound’s interaction with its targets could lead to changes in biochemical pathways, but without specific studies, it’s hard to predict the exact pathways affected .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical properties, including its size, charge, lipophilicity, and the presence of functional groups. For instance, the presence of halogens (bromine and chlorine) and the difluoromethoxy group could affect the compound’s lipophilicity and thus its absorption and distribution .
The molecular and cellular effects of the compound’s action, as well as how environmental factors influence its action, efficacy, and stability, would also need to be determined through specific experimental studies .
属性
IUPAC Name |
3-bromo-2-chloro-4-(difluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-4-3(12-6(9)10)1-2-11-5(4)8/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPNMARLFKSZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(difluoromethoxy)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2634643.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2634644.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)
![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)
![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)
![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)

![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)